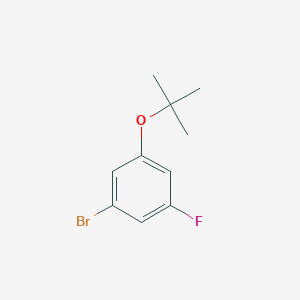

1-Bromo-3-(tert-butoxy)-5-fluorobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-bromo-3-fluoro-5-[(2-methylpropan-2-yl)oxy]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrFO/c1-10(2,3)13-9-5-7(11)4-8(12)6-9/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXOCRSISEUGDAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=CC(=CC(=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20718655 | |

| Record name | 1-Bromo-3-tert-butoxy-5-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20718655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

889362-81-6 | |

| Record name | 1-Bromo-3-tert-butoxy-5-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20718655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Bromo-3-(tert-butoxy)-5-fluorobenzene (CAS No. 889362-81-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Chemistry

1-Bromo-3-(tert-butoxy)-5-fluorobenzene is a trifunctional aromatic compound of significant interest in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring a bromine atom, a bulky tert-butoxy group, and a fluorine atom at the 1, 3, and 5 positions respectively, provides a versatile scaffold for the synthesis of complex molecular architectures. The strategic placement of these functional groups allows for selective and sequential chemical transformations, making it a valuable building block for the creation of novel pharmaceutical agents and advanced materials.

The presence of the fluorine atom can enhance the metabolic stability and binding affinity of drug candidates, a well-established principle in modern drug design. The bromine atom serves as a key handle for a variety of cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The tert-butoxy group, a sterically demanding ether, can influence the molecule's conformational properties and solubility, while also offering a potential site for de-alkylation to reveal a phenolic hydroxyl group for further functionalization. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its practical utility in a research and development setting.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a chemical building block is paramount for its effective use in synthesis and process development. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 889362-81-6 | [1][2] |

| Molecular Formula | C₁₀H₁₂BrFO | [1][2] |

| Molecular Weight | 247.10 g/mol | [1][2] |

| Appearance | Not explicitly stated; likely a liquid or low-melting solid | |

| Storage | Sealed in a dry environment at 2-8°C | [1][2] |

Synthesis and Mechanistic Insights

The most logical and widely applicable method for the preparation of this compound is the Williamson ether synthesis. This venerable yet highly effective reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, the synthesis proceeds by the reaction of 3-bromo-5-fluorophenol with a suitable tert-butylating agent.

Core Reaction: Williamson Ether Synthesis

The Williamson ether synthesis is a two-step process. First, the phenolic proton of 3-bromo-5-fluorophenol is abstracted by a strong base to form a more nucleophilic phenoxide ion. This is a critical step as phenols are significantly more acidic than aliphatic alcohols, allowing for the use of a wider range of bases. The resulting phenoxide then acts as a nucleophile, attacking an electrophilic tert-butyl source in a bimolecular nucleophilic substitution (SN2) reaction to form the desired ether.

Experimental Protocol: A Self-Validating System

The following protocol is a representative procedure for the synthesis of this compound, designed to be self-validating through careful control of reaction parameters and in-process checks.

Starting Materials:

-

3-Bromo-5-fluorophenol

-

tert-Butanol

-

A strong base (e.g., Sodium Hydride (NaH) or Potassium tert-butoxide)

-

Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

-

Reagents for workup and purification (e.g., saturated aqueous ammonium chloride, diethyl ether, magnesium sulfate, silica gel)

Step-by-Step Methodology:

-

Preparation of the Alkoxide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 3-bromo-5-fluorophenol (1.0 equivalent) in the chosen anhydrous solvent.

-

Base Addition: Carefully add the strong base (1.1 equivalents) portion-wise at 0°C to control any exothermic reaction. The formation of the phenoxide can be visually monitored by the evolution of hydrogen gas if using NaH.

-

Introduction of the Electrophile: While maintaining the inert atmosphere, add the tert-butylating agent. Note: Due to the high propensity of tertiary alkyl halides to undergo elimination, a more suitable approach involves the use of tert-butanol in the presence of a dehydrating agent or pre-forming the potassium tert-butoxide.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

-

Workup and Isolation: Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride. Transfer the mixture to a separatory funnel and extract with diethyl ether.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield pure this compound.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of a strong base like NaH necessitates the exclusion of water to prevent quenching of the base.

-

Aprotic Solvent: Polar aprotic solvents like THF or DMF are ideal for SN2 reactions as they solvate the cation of the base without strongly solvating the nucleophilic anion, thus enhancing its reactivity.

-

Choice of Base: A strong base is required to fully deprotonate the phenol, driving the equilibrium towards the formation of the more reactive phenoxide.

-

Tertiary Electrophile Consideration: The direct use of tert-butyl halides is generally avoided in Williamson ether synthesis due to the high likelihood of E2 elimination as the major reaction pathway. Therefore, alternative methods for introducing the tert-butyl group are preferred.

Diagram of the Williamson Ether Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Applications in Drug Discovery and Development

While specific examples of marketed drugs containing the this compound moiety are not readily found in public literature, its structural features make it an attractive building block for the synthesis of novel therapeutic agents. The general importance of fluorinated aromatic compounds in drug discovery is well-documented, as they can lead to improved potency, metabolic stability, and bioavailability.

Potential as a Versatile Intermediate:

-

Cross-Coupling Reactions: The bromine atom is a prime site for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, and Buchwald-Hartwig aminations. This allows for the introduction of a wide variety of substituents, including alkyl, aryl, and heteroaryl groups, as well as amines and other nitrogen-containing functionalities. This versatility is crucial in generating libraries of compounds for high-throughput screening in the early phases of drug discovery.

-

Modification of the Ether Linkage: The tert-butoxy group can be cleaved under acidic conditions to reveal the corresponding phenol. This phenol can then be used for further derivatization, such as the formation of other ethers or esters, or as a handle for attachment to a larger molecular scaffold.

-

Influence of Fluorine: The fluorine atom's high electronegativity can modulate the pKa of nearby functional groups and influence the overall electronic properties of the molecule. This can be exploited to fine-tune the binding of a drug candidate to its biological target. The carbon-fluorine bond is also very strong, which can block sites of metabolic oxidation and thereby increase the in vivo half-life of a drug.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific safety data sheet (SDS) for this compound is not widely available, the following guidelines are based on the known hazards of similar brominated and fluorinated aromatic compounds.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

First Aid:

-

In case of skin contact: Wash off with soap and plenty of water.

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

-

Conclusion

This compound is a strategically functionalized aromatic building block with significant potential for application in drug discovery and materials science. Its synthesis via the Williamson ether synthesis is a robust and well-understood process. The orthogonal reactivity of its three functional groups—the bromine, the tert-butoxy ether, and the fluorine—provides chemists with a powerful tool for the construction of complex and diverse molecular structures. As the demand for novel and effective pharmaceuticals continues to grow, the importance of versatile and intelligently designed building blocks like this compound will undoubtedly increase.

References

-

Chemikart. This compound. [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

-

Edubirdie. Williamson Ether Synthesis. [Link]

-

Khan Academy. Williamson ether synthesis. [Link]

-

LookChem. 1-Bromo-3-fluorobenzene Safety Information. [Link]

-

AD PHARMACHEM. P-Bromo Fluoro Benzene. [Link]

Sources

An In-depth Technical Guide to 1-Bromo-3-(tert-butoxy)-5-fluorobenzene for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and applications of 1-Bromo-3-(tert-butoxy)-5-fluorobenzene (CAS No. 889362-81-6), a versatile building block with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in the field of drug development, offering field-proven insights and detailed methodologies.

Introduction: A Strategically Substituted Aromatic Building Block

This compound is a trifunctional aromatic compound featuring a bromine atom, a bulky tert-butoxy group, and a fluorine atom. This unique substitution pattern imparts a desirable combination of steric and electronic properties, making it a valuable intermediate for the synthesis of complex molecular architectures. The presence of the bromine atom provides a handle for various cross-coupling reactions, the fluorine atom can enhance metabolic stability and binding affinity of target molecules, and the tert-butoxy group can be used as a protecting group or to modulate solubility and steric hindrance.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis and drug design. Below is a summary of the key properties of this compound.

| Property | Value | Source |

| CAS Number | 889362-81-6 | BLDpharm[1] |

| Molecular Formula | C₁₀H₁₂BrFO | BLDpharm[1] |

| Molecular Weight | 247.10 g/mol | BLDpharm[1] |

| Physical Form | Liquid (at room temperature) | Sigma-Aldrich |

| Melting Point | Not experimentally determined; likely a low-melting solid or liquid. For comparison, 1-bromo-3-fluorobenzene has a melting point of -8 °C. | |

| Boiling Point | Not experimentally determined. | |

| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, tetrahydrofuran, and ethyl acetate. Poorly soluble in water. | |

| XLogP3 | 4.4 (Computed) | |

| Storage | Sealed in dry, 2-8°C | BLDpharm[1] |

Spectral Data Analysis

Spectroscopic data is crucial for the identification and characterization of this compound. While readily available public spectra for this specific compound are limited, chemical suppliers like BLDpharm indicate the availability of NMR, HPLC, LC-MS, and UPLC data upon request.[1] For illustrative purposes, a discussion of the expected spectral features is provided below, drawing comparisons with analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the nine equivalent protons of the tert-butyl group. The aromatic protons will exhibit splitting patterns influenced by both the fluorine and bromine substituents.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, with the carbon atoms attached to bromine, fluorine, and the oxygen of the tert-butoxy group showing characteristic chemical shifts. The quaternary carbon and the methyl carbons of the tert-butyl group will also be readily identifiable.

-

¹⁹F NMR: The fluorine NMR spectrum will provide a clear signal for the single fluorine atom, with its chemical shift and coupling constants offering valuable structural information.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic absorption bands for:

-

C-H stretching of the aromatic ring and the tert-butyl group.

-

C-O stretching of the ether linkage.

-

C-Br and C-F stretching vibrations.

-

Aromatic C=C bending vibrations.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the molecule. The mass spectrum will show a characteristic isotopic pattern for the bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Synthesis and Reactivity

The synthesis of this compound can be envisioned through a multi-step sequence, leveraging established methodologies for the introduction of the key functional groups onto the benzene ring. A plausible synthetic route is outlined below.

Caption: Plausible synthetic workflow for this compound.

Step-by-Step Synthetic Protocol (Predictive)

Step 1: Diazotization of 3,5-Difluoroaniline

-

Dissolve 3,5-difluoroaniline in an aqueous solution of hydrobromic acid (HBr).

-

Cool the solution to 0-5°C in an ice bath.

-

Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature below 5°C to form the diazonium salt intermediate.

Step 2: Sandmeyer Reaction to form 1-Bromo-3,5-difluorobenzene

-

In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.

-

Slowly add the cold diazonium salt solution to the CuBr solution.

-

Allow the reaction mixture to warm to room temperature and then heat gently to complete the reaction, which will be indicated by the cessation of nitrogen gas evolution.

-

Isolate the crude 1-Bromo-3,5-difluorobenzene by steam distillation or solvent extraction.

Step 3: Nucleophilic Aromatic Substitution with Potassium tert-butoxide

-

Dissolve 1-Bromo-3,5-difluorobenzene in a suitable aprotic polar solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).

-

Add potassium tert-butoxide to the solution.

-

Heat the reaction mixture to drive the nucleophilic aromatic substitution, where the tert-butoxide displaces one of the fluorine atoms. The fluorine atom at the 3-position is more activated towards nucleophilic substitution due to the electronic effects of the bromine and the other fluorine.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Purify the final product, this compound, by column chromatography.

Reactivity and Utility in Drug Discovery

The strategic placement of the three functional groups on the aromatic ring makes this compound a highly valuable and versatile building block in organic synthesis, particularly in the context of drug discovery and development.

Cross-Coupling Reactions

The bromine atom serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. These reactions are fundamental in modern medicinal chemistry for the construction of complex molecular scaffolds.

Caption: Key cross-coupling reactions utilizing this compound.

Exemplary Suzuki-Miyaura Coupling Protocol (Predictive):

-

To a reaction vessel, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base such as potassium carbonate (2.0 eq.).

-

Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene) and water.

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed (monitored by TLC or GC-MS).

-

After cooling to room temperature, perform an aqueous work-up and extract the product with an organic solvent.

-

Purify the resulting biaryl compound by column chromatography.

Role of Fluorine in Medicinal Chemistry

The incorporation of fluorine into drug candidates is a widely employed strategy to enhance their pharmacological properties.[2] The fluorine atom in this compound can confer several advantages to the final molecule, including:

-

Increased Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, leading to a longer in vivo half-life.

-

Enhanced Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions.

-

Modulation of pKa: The electron-withdrawing nature of fluorine can influence the acidity or basicity of nearby functional groups.

-

Improved Bioavailability: The increased lipophilicity imparted by fluorine can enhance membrane permeability.

Safety and Handling

As a brominated and fluorinated aromatic compound, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

-

Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.

-

Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3]

Conclusion

This compound is a strategically designed building block that offers significant advantages for the synthesis of novel compounds in the pharmaceutical and materials science industries. Its unique combination of a reactive bromine handle, a metabolically robust fluorine atom, and a sterically demanding tert-butoxy group provides chemists with a powerful tool for molecular design and construction. A thorough understanding of its physicochemical properties, reactivity, and handling requirements is essential for its successful application in research and development.

References

- Vertex AI Search. The Role of 1-Bromo-3,5-difluorobenzene in Modern Drug Discovery.

- BLDpharm. 889362-81-6|this compound.

- Sigma-Aldrich. 1-Bromo-3-(tert-butyl)-5-fluorobenzene.

- Thermo Fisher Scientific. SAFETY DATA SHEET - 1-Bromo-4-fluorobenzene. 2013-10-17.

Sources

1-Bromo-3-(tert-butoxy)-5-fluorobenzene molecular weight

An In-depth Technical Guide to 1-Bromo-3-(tert-butoxy)-5-fluorobenzene: A Versatile Building Block in Modern Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of halogen atoms and sterically influential groups into molecular scaffolds is a cornerstone of rational drug design. This compound is a trifunctionalized aromatic compound that serves as a high-value building block for researchers and scientists in the pharmaceutical and agrochemical industries. Its unique substitution pattern—featuring a bromine atom amenable to cross-coupling reactions, a fluorine atom to modulate electronic properties and metabolic stability, and a bulky tert-butoxy group to confer steric direction and improve pharmacokinetic profiles—makes it a versatile intermediate in the synthesis of complex molecular architectures.

This technical guide provides a comprehensive overview of the physicochemical properties, a validated synthetic protocol, potential applications in drug development, and essential safety and handling information for this compound.

Physicochemical Properties

This compound is characterized by the following properties:

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₂BrFO | |

| Molecular Weight | 247.10 g/mol | |

| CAS Number | 889362-81-6 | |

| Appearance | Not specified (likely a solid or oil) | - |

| Storage Conditions | Sealed in dry, 2-8°C |

Synthesis of this compound

The most direct and industrially scalable method for the synthesis of this compound is via a Williamson ether synthesis. This classic yet powerful reaction involves the O-alkylation of a phenol with an alkyl halide under basic conditions. In this case, the precursor is the readily available 3-Bromo-5-fluorophenol.

Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

-

Potassium carbonate (K₂CO₃), anhydrous

-

tert-Butyl bromide

-

N,N-Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for elution

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-Bromo-5-fluorophenol (1.0 eq).

-

Solvent and Base Addition: Add anhydrous DMF to dissolve the phenol, followed by the addition of anhydrous potassium carbonate (2.0 eq). The use of a strong base is crucial to deprotonate the phenol, forming the more nucleophilic phenoxide.

-

Alkylation: Add tert-butyl bromide (1.5 eq) dropwise to the stirred suspension at room temperature. The reaction mixture is then heated to 60-80°C and monitored by thin-layer chromatography (TLC) until the starting material is consumed. The SN2 reaction mechanism is favored here, where the phenoxide attacks the alkyl halide.[4][5]

-

Workup: After cooling to room temperature, the reaction is quenched by the slow addition of water. The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude product is purified by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent, to afford the pure this compound.

Applications in Drug Discovery and Medicinal Chemistry

The unique arrangement of functional groups on this compound makes it a valuable scaffold for the synthesis of novel therapeutic agents.

-

Role of the Bromine Atom: The bromine atom serves as a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki, Stille, and Buchwald-Hartwig reactions. This allows for the facile introduction of diverse aryl, heteroaryl, or alkyl groups at this position.

-

Influence of the Fluorine Atom: The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve bioavailability, and modulate receptor binding affinity. The strong carbon-fluorine bond can block sites of oxidative metabolism, thereby increasing the drug's half-life.

-

The tert-Butoxy Group: The bulky tert-butoxy group provides significant steric hindrance, which can be exploited to direct reactions to other positions on the ring. Furthermore, it can improve the pharmacokinetic profile of a drug candidate by increasing its lipophilicity, which can enhance membrane permeability.

Logical Workflow in Drug Discovery

Caption: Utilization of the subject compound in a typical drug discovery pipeline.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[6]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from heat, sparks, and open flames.

-

First Aid Measures:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If inhaled: Move person into fresh air.

-

If swallowed: Rinse mouth with water. Do not induce vomiting. In all cases of exposure, seek medical attention if symptoms persist.

-

Conclusion

This compound is a strategically designed chemical intermediate with significant potential in the field of drug discovery and development. Its trifunctional nature allows for a high degree of synthetic flexibility, enabling the creation of diverse and complex molecules with tailored pharmacological properties. Researchers and scientists can leverage the unique attributes of this compound to accelerate the development of novel therapeutics.

References

Sources

- 1. ossila.com [ossila.com]

- 2. 3-ブロモ-5-フルオロフェノール 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 3-Bromo-5-fluorophenol (97%) - Amerigo Scientific [amerigoscientific.com]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 1-Bromo-3-(tert-butoxy)-5-fluorobenzene: Structure, Synthesis, and Applications

This guide provides a comprehensive overview of 1-bromo-3-(tert-butoxy)-5-fluorobenzene, a halogenated aromatic compound with significant potential in the fields of medicinal chemistry and materials science. We will delve into its molecular structure, explore a robust synthetic route, and discuss the rationale behind the experimental design, providing researchers, scientists, and drug development professionals with a practical and in-depth resource.

Molecular Structure and Properties

This compound is a substituted benzene ring with the chemical formula C₁₀H₁₂BrFO. Its structure is characterized by the presence of three key functional groups: a bromine atom, a tert-butoxy group, and a fluorine atom, positioned at the 1, 3, and 5 positions of the aromatic ring, respectively.

Key Structural Features and Their Implications:

-

Bromine Atom: The bromine atom serves as a versatile synthetic handle, readily participating in a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. This allows for the facile introduction of diverse molecular fragments, making it a valuable building block in the synthesis of complex organic molecules.

-

Fluorine Atom: The presence of a fluorine atom can significantly modulate the physicochemical properties of the molecule. It can enhance metabolic stability by blocking potential sites of oxidation, increase binding affinity to target proteins through favorable electrostatic interactions, and improve bioavailability.

-

Tert-butoxy Group: The bulky tert-butoxy group acts as a steric shield, which can protect adjacent functional groups from unwanted reactions and influence the regioselectivity of further chemical transformations. In the context of drug design, this group can also enhance lipophilicity, which can impact a molecule's ability to cross cell membranes.

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₁₀H₁₂BrFO |

| Molecular Weight | 247.10 g/mol |

| CAS Number | 889362-81-6 |

| Appearance | Colorless to light yellow liquid |

| Storage | Sealed in a dry environment at 2-8°C[1] |

Synthesis of this compound

A robust and efficient synthesis of this compound can be achieved via a Williamson ether synthesis, starting from the commercially available 3-bromo-5-fluorophenol. This two-step process involves the deprotonation of the phenol to form a phenoxide, followed by nucleophilic substitution with a tert-butyl electrophile.

Reaction Scheme

The overall synthetic transformation is depicted below:

Caption: Synthetic workflow for this compound.

Experimental Protocol

Materials:

-

3-Bromo-5-fluorophenol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (THF)

-

2-Methylpropene (isobutylene)

-

Concentrated sulfuric acid (H₂SO₄)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Step 1: Formation of Sodium 3-bromo-5-fluorophenoxide

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 3-bromo-5-fluorophenol (1.0 eq).

-

Dissolve the phenol in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases. The formation of the sodium phenoxide is typically quantitative.

Step 2: Tert-butylation

-

Cool the solution of sodium 3-bromo-5-fluorophenoxide back to 0 °C.

-

While stirring vigorously, bubble 2-methylpropene gas (a slight excess) through the solution.

-

Slowly add a catalytic amount of concentrated sulfuric acid.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the aqueous layer with diethyl ether (3 x).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel to afford this compound as a colorless to light yellow liquid.

Mechanistic Insights and Rationale for Experimental Choices

The synthesis of this compound via the Williamson ether synthesis is a well-established and reliable method.[2][3][4]

Deprotonation: The first step involves the deprotonation of the phenolic hydroxyl group. Phenols are more acidic than aliphatic alcohols due to the resonance stabilization of the resulting phenoxide ion.[3] Sodium hydride is a strong, non-nucleophilic base that is ideal for this transformation, as it irreversibly deprotonates the phenol to form the sodium phenoxide and hydrogen gas, which simply bubbles out of the reaction mixture.[5] The use of an anhydrous solvent like THF is crucial to prevent the quenching of the sodium hydride.

Tert-butylation: The second step is an Sₙ1-type reaction. A direct Sₙ2 reaction with a tert-butyl halide is not feasible due to the steric hindrance of the tertiary carbon, which would lead to elimination as the major pathway. Instead, isobutylene is used in the presence of a catalytic amount of strong acid, such as sulfuric acid. The acid protonates the isobutylene to form a stable tert-butyl carbocation. This carbocation then acts as the electrophile and is attacked by the nucleophilic phenoxide to form the desired ether.

Spectroscopic Characterization

The structure of this compound can be confirmed by standard spectroscopic techniques, including ¹H NMR and ¹³C NMR spectroscopy. While specific, publicly available spectra for this exact compound are limited, the expected spectral features can be predicted based on the structure and data from similar compounds.

Expected ¹H NMR Spectral Data:

-

A singlet in the region of 1.3-1.5 ppm, integrating to 9 hydrogens, corresponding to the magnetically equivalent methyl protons of the tert-butoxy group.

-

Three aromatic protons in the region of 6.5-7.5 ppm, exhibiting complex splitting patterns due to coupling with each other and with the fluorine atom.

Expected ¹³C NMR Spectral Data:

-

A signal around 30-35 ppm for the methyl carbons of the tert-butoxy group.

-

A signal around 80-85 ppm for the quaternary carbon of the tert-butoxy group.

-

Several signals in the aromatic region (100-160 ppm), with their chemical shifts influenced by the bromine, fluorine, and tert-butoxy substituents. Carbon-fluorine coupling will be observed for the carbons in close proximity to the fluorine atom.

A certificate of analysis for a commercially available sample of this compound confirms that the ¹H NMR spectrum is consistent with the assigned structure.

Applications in Drug Discovery and Materials Science

Halogenated aromatic compounds are valuable building blocks in the synthesis of pharmaceuticals and advanced materials. The unique combination of a bromine, a fluorine, and a tert-butoxy group in this compound makes it a particularly interesting intermediate for several reasons:

-

Drug Discovery: The bromine atom allows for the introduction of various substituents through cross-coupling reactions, enabling the rapid generation of libraries of compounds for biological screening. The fluorine and tert-butoxy groups can be used to fine-tune the pharmacokinetic and pharmacodynamic properties of a drug candidate, such as its metabolic stability, binding affinity, and cell permeability.

-

Materials Science: The specific substitution pattern of this molecule can be exploited in the synthesis of liquid crystals, polymers, and other functional materials where the electronic and steric properties of the aromatic ring are critical to performance.

Conclusion

This compound is a versatile and valuable building block for organic synthesis. Its straightforward preparation via a Williamson ether synthesis, coupled with the synthetic utility of its functional groups, makes it an attractive starting material for the development of new pharmaceuticals and advanced materials. This guide has provided a detailed overview of its structure, a reliable synthetic protocol with mechanistic insights, and a discussion of its potential applications, offering a solid foundation for researchers working with this compound.

References

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

-

Edubirdie. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-3-(tert-butyl)-5-fluorobenzene. Retrieved from [Link]

-

Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. [Link]

Sources

- 1. gold-chemistry.org [gold-chemistry.org]

- 2. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 3. JP4896186B2 - Method for producing 1-bromo-3-fluorobenzene - Google Patents [patents.google.com]

- 4. cactus.utahtech.edu [cactus.utahtech.edu]

- 5. WO2007107820A2 - Process for the preparation of 1-bromo-3-trifluoromethoxybenzene - Google Patents [patents.google.com]

Spectroscopic Characterization of 1-Bromo-3-(tert-butoxy)-5-fluorobenzene: A Technical Guide

This technical guide provides a comprehensive overview of the expected spectroscopic data for the characterization of 1-Bromo-3-(tert-butoxy)-5-fluorobenzene, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The strategic placement of the bromo, tert-butoxy, and fluoro substituents on the benzene ring makes this molecule a versatile building block, and a thorough understanding of its spectroscopic properties is paramount for researchers in organic synthesis and drug development.

Molecular Structure and Key Features

This compound possesses a unique substitution pattern that influences its electronic and steric properties. The interplay between the electron-withdrawing halogen atoms (bromine and fluorine) and the bulky, electron-donating tert-butoxy group dictates the chemical environment of each atom, which is reflected in its spectroscopic signatures.

Figure 2. General workflow for NMR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For this compound, the presence of bromine with its two abundant isotopes (⁷⁹Br and ⁸¹Br) will be a key diagnostic feature.

Predicted Mass Spectrum

-

Molecular Ion (M⁺): The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of one bromine atom. There will be two peaks of approximately equal intensity at m/z values corresponding to the molecules containing ⁷⁹Br and ⁸¹Br.

-

M⁺ (with ⁷⁹Br): C₁₀H₁₂⁷⁹BrFO = 246.01

-

[M+2]⁺ (with ⁸¹Br): C₁₀H₁₂⁸¹BrFO = 248.01

-

-

Fragmentation: Electron ionization (EI) is expected to cause fragmentation of the molecule. Key fragmentation pathways would include:

-

Loss of a methyl group (-CH₃) from the tert-butyl group.

-

Loss of the entire tert-butyl group (-C(CH₃)₃).

-

Loss of the tert-butoxy group (-OC(CH₃)₃).

-

Loss of bromine (-Br).

-

| Ion | Predicted m/z | Interpretation |

| [C₁₀H₁₂BrFO]⁺ | 246, 248 | Molecular ion peak with characteristic 1:1 bromine isotope pattern |

| [C₉H₉BrFO]⁺ | 231, 233 | Loss of a methyl group |

| [C₆H₄BrF]⁺ | 174, 176 | Loss of the tert-butoxy group |

| [C₁₀H₁₂FO]⁺ | 167 | Loss of a bromine radical |

The presence of the bromine isotope pattern is a powerful diagnostic tool in mass spectrometry. [1]

Experimental Protocol for Mass Spectrometry

A general procedure for obtaining an electron ionization mass spectrum is as follows:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile compound, a direct insertion probe or gas chromatography (GC-MS) can be used.

-

Ionization: Ionize the sample using a high-energy electron beam (typically 70 eV).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Predicted IR Spectrum

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 2950-3000 | C-H stretch (tert-butyl) | Strong |

| 1580-1620 | C=C stretch (aromatic) | Medium-Strong |

| 1450-1500 | C=C stretch (aromatic) | Medium-Strong |

| 1200-1300 | C-O stretch (tert-butoxy) | Strong |

| 1100-1200 | C-F stretch | Strong |

| 500-600 | C-Br stretch | Medium-Weak |

Rationale for Predictions:

-

The strong C-H stretching vibrations of the tert-butyl group are expected in the aliphatic C-H region.

-

The characteristic aromatic C=C stretching bands will appear in the 1450-1620 cm⁻¹ region.

-

A strong absorption corresponding to the C-O stretch of the ether linkage is anticipated.

-

The C-F and C-Br stretching vibrations will be present at lower wavenumbers. The C-F stretch is typically strong, while the C-Br stretch is often weaker. The vibrational spectra of similar compounds like 1-bromo-3-fluorobenzene have been studied in detail and support these assignments. [2]

Experimental Protocol for IR Spectroscopy

-

Sample Preparation:

-

For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory, which requires placing a small drop of the liquid directly on the ATR crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Place the sample in the IR beam path.

-

Record the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Conclusion

This technical guide provides a detailed prediction and interpretation of the key spectroscopic data (NMR, MS, and IR) for this compound. By understanding these expected spectral features, researchers can confidently verify the identity and purity of this important synthetic intermediate. The provided experimental protocols offer a standardized approach for obtaining high-quality spectroscopic data. While the data presented herein is predictive, it is grounded in well-established spectroscopic principles and data from closely related molecules, providing a reliable framework for the characterization of this compound.

References

-

PubChem. 1-Bromo-3-(tert-butyl)-5-fluorobenzene. [Link]

-

NIST Chemistry WebBook. Benzene, 1-bromo-3-fluoro-. [Link]

-

PubChem. 1-Bromo-3-tert-butylbenzene. [Link]

-

YouTube. Bromo pattern in Mass Spectrometry. [Link]

-

Prasanna, S., et al. (2014). FT-IR and FT-Raman, UV spectroscopic investigation of 1-bromo-3-fluorobenzene using DFT (B3LYP, B3PW91 and MPW91PW91) calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 121, 538-547. [Link]

Sources

Navigating the Synthesis Landscape: A Technical Safety and Handling Guide for 1-Bromo-3-(tert-butoxy)-5-fluorobenzene

For the innovative researchers, scientists, and drug development professionals forging new paths in medicinal chemistry and materials science, the introduction of novel building blocks is a constant source of opportunity. 1-Bromo-3-(tert-butoxy)-5-fluorobenzene (CAS No. 889362-81-6) is one such compound, offering a unique combination of functionalities for intricate molecular design. However, as with any specialized chemical reagent, a thorough understanding of its safety profile and handling requirements is paramount to ensuring both experimental success and, more importantly, the well-being of laboratory personnel.

This guide moves beyond a standard Safety Data Sheet (SDS) to provide a deeper, more practical understanding of the potential hazards associated with this compound. By synthesizing available data and drawing upon established principles of chemical safety, this document aims to empower the user with the knowledge to confidently and safely incorporate this versatile reagent into their research and development workflows.

Hazard Identification and Risk Assessment: A Proactive Approach

While a comprehensive, peer-reviewed toxicological profile for this compound is not yet widely available, preliminary hazard classifications and data from structurally similar compounds provide a strong foundation for a robust risk assessment. The primary known hazards are outlined below.

GHS Hazard Classifications

| Hazard Class | Hazard Statement | GHS Code |

| Skin Irritation | Causes skin irritation | H315 |

| Eye Irritation | Causes serious eye irritation | H319 |

| Respiratory Irritation | May cause respiratory irritation | H335 |

This data is based on information from chemical suppliers and should be treated as a primary, though not exhaustive, list of potential hazards.

The chemical structure, featuring a halogenated aromatic ring and a bulky tert-butoxy ether group, suggests that the primary routes of exposure will be through skin contact, eye contact, and inhalation of any aerosols or vapors. While the high boiling point of related compounds suggests low volatility at room temperature, any operations involving heating, aerosolization, or use under reduced pressure will increase the risk of inhalation exposure.

Physical and Chemical Properties: Understanding the Compound's Behavior

A summary of the key physical and chemical properties of this compound is provided below. This information is crucial for designing safe experimental setups and for responding effectively to accidental releases.

| Property | Value |

| CAS Number | 889362-81-6 |

| Molecular Formula | C₁₀H₁₂BrFO |

| Molecular Weight | 247.10 g/mol |

| Appearance | Not specified, likely a liquid or low-melting solid |

| Storage Temperature | 2-8°C, sealed in a dry environment[1] |

Due to the lack of a comprehensive SDS, data from the analogous compound 1-bromo-3,5-difluorobenzene can be used for preliminary risk assessment of flammability, with the understanding that the tert-butoxy group will alter these properties. 1-bromo-3,5-difluorobenzene is classified as a flammable liquid (Category 3)[2]. Therefore, it is prudent to treat this compound as a potentially flammable substance and to avoid ignition sources.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The cornerstone of safe handling for any chemical is a combination of robust engineering controls and appropriate personal protective equipment.

Engineering Controls:

-

Fume Hood: All handling of this compound should be conducted in a well-ventilated laboratory fume hood to minimize the risk of inhalation exposure.

-

Safety Shower and Eyewash Station: A readily accessible and regularly tested safety shower and eyewash station are mandatory in any laboratory where this compound is handled[2].

Personal Protective Equipment (PPE):

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

-

Eye and Face Protection: Tightly fitting safety goggles or a full-face shield are required to protect against splashes and eye irritation.

-

Skin Protection:

-

Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene) should be worn. Gloves must be inspected for integrity before each use and changed immediately if contamination is suspected.

-

Lab Coat: A flame-resistant lab coat should be worn and kept buttoned to protect the skin.

-

-

Respiratory Protection: If there is a risk of generating aerosols or vapors, or if working outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

Safe Handling, Storage, and Disposal: A Lifecycle Approach

Handling:

-

Avoid direct contact with skin, eyes, and clothing.

-

Use only in a well-ventilated area, preferably a chemical fume hood.

-

Keep away from heat, sparks, and open flames.

-

Ground and bond containers when transferring material to prevent static discharge[2].

-

Use non-sparking tools[2].

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

The recommended storage temperature is 2-8°C[1].

-

Store away from incompatible materials such as strong oxidizing agents[2].

Disposal:

-

Dispose of waste in accordance with all local, state, and federal regulations.

-

This material should be treated as hazardous waste.

-

Do not dispose of down the drain.

-

Contaminated packaging should be disposed of in the same manner as the chemical itself.

Emergency Procedures: Preparedness and Response

Spill Response Workflow

Caption: Decision workflow for responding to a spill of this compound.

First-Aid Measures:

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

-

In case of skin contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Get medical attention if irritation develops.

-

If inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.

Conclusion: A Commitment to Safety

This compound is a valuable tool for chemical innovation. By understanding its potential hazards and adhering to the rigorous safety protocols outlined in this guide, researchers can confidently and responsibly unlock its synthetic potential. A proactive and informed approach to safety is not a barrier to discovery but rather the foundation upon which successful and sustainable research is built.

References

-

AOBChem USA. 1-bromo-3-(tert-butyl)-5-fluorobenzene. [Link]

-

LookChem. 1-Bromo-3-fluorobenzene. [Link]

Sources

A Technical Guide to 1-Bromo-3-(tert-butoxy)-5-fluorobenzene for Advanced Chemical Synthesis

For Immediate Release

This technical guide provides an in-depth overview of 1-Bromo-3-(tert-butoxy)-5-fluorobenzene (CAS No. 889362-81-6), a key building block for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document outlines its commercial availability, physicochemical properties, safety and handling protocols, and its application in advanced chemical synthesis, including a detailed experimental protocol for a Suzuki-Miyaura cross-coupling reaction.

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

This compound is a substituted aromatic compound of significant interest in the synthesis of complex organic molecules. Its unique trifunctional substitution pattern—comprising a reactive bromine atom, a sterically hindering tert-butoxy group, and an electron-withdrawing fluorine atom—offers medicinal chemists a powerful tool for strategic molecular design. The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in the construction of novel molecular frameworks.

The presence of the fluorine atom can enhance the metabolic stability and bioavailability of drug candidates, while the tert-butoxy group can modulate solubility and provide steric hindrance to direct reactions to specific sites on the aromatic ring. These features make this compound a valuable precursor for the synthesis of active pharmaceutical ingredients (APIs), particularly in the development of targeted therapies.

Commercial Availability and Physicochemical Properties

This compound is commercially available from several specialized chemical suppliers. The typical purity offered is ≥95%.

| Property | Value | Source |

| CAS Number | 889362-81-6 | BLDpharm[1] |

| Molecular Formula | C₁₀H₁₂BrFO | BLDpharm[1] |

| Molecular Weight | 247.10 g/mol | BLDpharm[1] |

| Purity | ≥95% | BLDpharm[1] |

| Storage | Sealed in dry, 2-8°C, cold-chain transportation recommended | BLDpharm[1] |

Table 1: Physicochemical Properties and Commercial Availability of this compound.

A summary of representative commercial suppliers is provided below. Please note that availability and pricing are subject to change and should be confirmed with the respective suppliers.

| Supplier | Purity | Notes |

| BLDpharm | 95+% | Offers various pack sizes and provides technical documents such as NMR, HPLC, and LC-MS upon request.[1] |

| AstaTech, Inc. | ≥95% | Listed as a supplier of this compound. |

| Atomax Chemicals Co.,Ltd | Not specified | Listed as a supplier of this organic intermediate. |

Table 2: Representative Commercial Suppliers of this compound.

Safety, Handling, and Storage

As a brominated and fluorinated aromatic compound, this compound should be handled with care in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.

Based on safety data for structurally similar compounds, the following hazards may be associated with this reagent:

-

Skin and Eye Irritation: May cause skin and eye irritation upon contact.

-

Respiratory Tract Irritation: Inhalation of vapors or mist may cause respiratory irritation.

-

Flammability: While not highly flammable, it may be combustible. Keep away from heat, sparks, and open flames.

First Aid Measures:

-

In case of skin contact: Immediately wash with soap and plenty of water.

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water and consult a physician.

Storage and Disposal:

Store the compound in a tightly sealed container in a dry, cool, and well-ventilated place, as recommended at 2-8°C.[1] Dispose of the chemical and its container in accordance with local, state, and federal regulations.

Applications in Advanced Organic Synthesis

The primary application of this compound lies in its utility as a versatile building block in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are pivotal in the synthesis of complex biaryl and aryl-amine structures, which are common motifs in medicinally active compounds.

Synthesis of Pyrazole-Containing Compounds for Drug Discovery

A significant application of this building block is in the synthesis of substituted pyrazoles. The pyrazole scaffold is a privileged structure in medicinal chemistry, found in a wide range of FDA-approved drugs with diverse therapeutic applications, including anti-inflammatory, anti-cancer, and anti-viral agents.[1][2][3][4]

The bromine atom of this compound can be readily coupled with a pyrazole boronic acid or its ester equivalent via a Suzuki-Miyaura reaction to furnish 3-(tert-butoxy)-5-fluorophenyl-substituted pyrazoles. These intermediates can be further elaborated to generate libraries of novel compounds for drug discovery programs. The strategic placement of the fluorine and tert-butoxy groups can impart desirable pharmacokinetic properties to the final molecules.

Detailed Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following protocol is a representative example of a Suzuki-Miyaura cross-coupling reaction using this compound to synthesize a substituted pyrazole, a key intermediate in the development of novel therapeutics. This protocol is based on established methodologies for the synthesis of similar biaryl compounds.[5][6]

Reaction Scheme:

Sources

- 1. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 2. sphinxsai.com [sphinxsai.com]

- 3. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review [ouci.dntb.gov.ua]

- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

Reactivity profile of 1-Bromo-3-(tert-butoxy)-5-fluorobenzene

An In-Depth Technical Guide to the Reactivity Profile of 1-Bromo-3-(tert-butoxy)-5-fluorobenzene

Abstract

This compound is a synthetically valuable aryl halide building block, distinguished by its unique substitution pattern that offers a nuanced reactivity profile. The interplay between the bromo, fluoro, and bulky tert-butoxy substituents dictates its behavior in a range of chemical transformations. This guide provides a comprehensive analysis of the compound's reactivity, focusing on the causality behind its participation in metal-halogen exchange reactions and palladium-catalyzed cross-coupling processes such as Suzuki-Miyaura and Buchwald-Hartwig aminations. We will explore the electronic and steric influences that govern regioselectivity and reaction efficiency. Detailed, field-proven experimental protocols and mechanistic visualizations are provided to empower researchers in leveraging this versatile intermediate for the synthesis of complex molecular targets in pharmaceutical and materials science discovery.

Introduction: A Versatile Building Block

In the landscape of modern drug discovery, the strategic incorporation of fluorine and sterically demanding groups into molecular scaffolds is a well-established strategy for modulating pharmacokinetic and pharmacodynamic properties. This compound (CAS No. 1123172-38-2) has emerged as a key intermediate precisely because it embodies these features.[1] Its structure presents three distinct functional handles: a bromine atom, a fluorine atom, and a bulky tert-butoxy group arranged in a 1,3,5-substitution pattern on the benzene ring.

This arrangement is not merely a random assortment of functional groups; it is a carefully orchestrated system where each substituent plays a critical role in directing the molecule's reactivity. The bromine atom serves as the primary reactive site for a host of powerful bond-forming reactions, most notably palladium-catalyzed cross-couplings.[1] The fluorine atom offers a site for potential late-stage functionalization and, more importantly, significantly influences the electronic nature of the ring. The tert-butyl group provides steric bulk, which can be exploited to control regioselectivity in subsequent reactions and enhance the metabolic stability of derivative compounds.[1] This guide will dissect these features to provide a clear, actionable understanding of how to effectively utilize this compound in complex synthetic campaigns.

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value | Source |

| CAS Number | 1123172-38-2 | [1][2][3] |

| Molecular Formula | C₁₀H₁₂BrF | [2][3][4] |

| Molecular Weight | 231.1 g/mol | [1][2] |

| Physical Form | Liquid | [5] |

| Purity | Typically ≥97% | [5] |

| Storage | Sealed in dry, room temperature | [5] |

| InChI Key | NEZOQSYMVSKUSO-UHFFFAOYSA-N | [5] |

Core Reactivity Profile: A Tale of Three Substituents

The reactivity of the aromatic ring is fundamentally governed by the electronic and steric effects of its substituents. Understanding their interplay is key to predicting reaction outcomes.

-

Bromine (-I > +R, Good Leaving Group): The bromine atom deactivates the ring through its inductive effect (-I), but its most important feature is its ability to act as an excellent leaving group in metal-halogen exchange and oxidative addition steps of cross-coupling reactions. The C-Br bond is significantly weaker and more polarizable than the C-F bond, making it the primary site of reactivity.

-

Fluorine (-I >> +R, Poor Leaving Group): Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I). This effect lowers the electron density of the ring, making it more susceptible to certain transformations. However, the C-F bond is very strong, making fluorine a poor leaving group in typical cross-coupling reactions but a potential site for directed ortho-lithiation.[6]

-

tert-Butoxy Group (+R > -I, Bulky): The oxygen of the tert-butoxy group donates electron density into the ring via resonance (+R), partially offsetting the deactivating inductive effects of the halogens. This group is a strong ortho, para-director. Its significant steric bulk can hinder reactions at the adjacent C2 and C4 positions.

Caption: Substituent effects on the reactivity of the core scaffold.

Key Transformations and Methodologies

Metal-Halogen Exchange: Lithiation and Grignard Formation

The most direct pathway to functionalize the C-Br bond is through metal-halogen exchange. This reaction is highly regioselective due to the significant difference in reactivity between the C-Br and C-F bonds.

-

Lithiation: Treatment with an alkyllithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures (typically -78 °C) results in a rapid and clean exchange of bromine for lithium.[7][8] The resulting aryllithium species is a potent nucleophile and can be trapped with a wide variety of electrophiles (e.g., aldehydes, ketones, CO₂, DMF) to install new functional groups. The fluorine atom can act as a directing group for deprotonation, but the bromine-lithium exchange is kinetically much faster under standard conditions.[9][10]

-

Grignard Reagent Formation: The corresponding Grignard reagent can be formed by reacting the aryl bromide with magnesium metal in an anhydrous ether solvent like THF or diethyl ether.[11] While generally less reactive than the aryllithium equivalent, the Grignard reagent is a highly effective nucleophile for C-C bond formation and is often preferred for its greater functional group tolerance and operational simplicity in large-scale synthesis.[12]

Caption: General workflow for metal-halogen exchange and electrophilic trapping.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling is arguably the most powerful application of this building block, enabling the formation of C-C, C-N, and C-O bonds with high efficiency and predictability.[1]

The Suzuki-Miyaura coupling reaction is a cornerstone of modern synthesis for forming carbon-carbon bonds. It involves the reaction of the aryl bromide with an organoboron species (boronic acid or boronate ester) in the presence of a palladium catalyst and a base.[13][14]

-

Causality of Component Choice:

-

Catalyst: A Pd(0) source is required. This is often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or can be used directly, for example, as Pd(PPh₃)₄.

-

Ligand: Phosphine ligands are crucial for stabilizing the palladium center and facilitating the catalytic cycle. For an electron-rich substrate like this, ligands such as SPhos, XPhos, or P(t-Bu)₃ are often effective.[13]

-

Base: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is required to activate the boronic acid, forming a more nucleophilic boronate species to facilitate transmetalation.[13]

-

Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, DME) and water is commonly used.

-

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Nucleophilic Aromatic Substitution (SNAr)

Direct substitution of either bromine or fluorine via a nucleophilic aromatic substitution (SNAr) mechanism is generally challenging for this substrate under standard conditions. [15]The SNAr reaction proceeds through a negatively charged Meisenheimer complex, which requires stabilization by potent electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group. [15][16][17] In this compound, neither halogen has an ortho or para electron-withdrawing group. In fact, the tert-butoxy group is electron-donating, which further deactivates the ring toward nucleophilic attack by increasing its electron density. [16]Therefore, forcing this reaction would require extremely harsh conditions (high temperatures, very strong nucleophiles) and would likely result in low yields and side reactions. [16]

Detailed Experimental Protocols

The following protocols are representative procedures and should be adapted and optimized for specific substrates and scales. All reactions should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Objective: To synthesize a biaryl compound via C-C bond formation.

-

Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the desired boronic acid or boronate ester (1.2 eq), and the base (e.g., K₂CO₃, 2.5 eq).

-

Catalyst Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas three times. Add the degassed solvent system (e.g., Toluene/H₂O 4:1) via syringe.

-

Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

Objective: To synthesize an aryl amine via C-N bond formation.

-

Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the palladium precatalyst (e.g., RuPhos Pd G3, 2 mol%) and the base (e.g., NaOt-Bu, 1.4 eq).

-

Reagent Addition: Add this compound (1.0 eq).

-

Inerting: Seal the flask, then evacuate and backfill with an inert gas three times.

-

Solvent and Amine Addition: Add anhydrous, degassed solvent (e.g., Toluene) followed by the amine (1.2 eq) via syringe.

-

Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium black and inorganic salts. [18]8. Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.

Conclusion

This compound is a highly adaptable and strategic building block for organic synthesis. Its reactivity is dominated by the C-Br bond, which serves as a versatile handle for functionalization through two primary pathways: metal-halogen exchange and palladium-catalyzed cross-coupling. The electronic influence of the fluoro and tert-butoxy groups, combined with the steric hindrance of the latter, provides a framework for predictable and selective transformations. By understanding the underlying principles governing its reactivity, researchers can confidently deploy this intermediate to construct complex molecular architectures, accelerating progress in the fields of drug discovery and materials science.

References

- 1-Tert-butyl-3-broMo-5-fluorobenzene synthesis - ChemicalBook. ChemicalBook.

- The Role of 1-Bromo-3,5-difluorobenzene in Modern Drug Discovery. (No specific publisher).

-

Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes - Infoscience . EPFL. Available at: [Link]

- 1-Bromo-3-(tert-butyl)-5-fluorobenzene - MySkinRecipes. MySkinRecipes.

- Buchwald–Hartwig amination - Wikipedia. Wikipedia.

-

Buchwald-Hartwig Amination - Chemistry LibreTexts . Chemistry LibreTexts. Available at: [Link]

- overcoming low reactivity in nucleophilic substitutions of 1-Bromo-3-butoxy-5-nitrobenzene - Benchchem. Benchchem.

-

[a] Synthesis of key bromide starting material 16. [b] Trial Buchwald‐Hartwig conditions. [c] Hydrolysis of glutarimide by aqueous base. - ResearchGate . ResearchGate. Available at: [Link]

-

1-bromo-3-(tert-butyl)-5-fluorobenzene - AOBChem USA . AOBChem USA. Available at: [Link]

-

1-Bromo-3-(tert-butyl)-5-fluorobenzene - PubChem . PubChem. Available at: [Link]

-

Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal . Organic Chemistry Portal. Available at: [Link]

- Application Notes and Protocols: Buchwald-Hartwig Amination of 4-(Benzyloxy)-2-bromo-1-fluorobenzene - Benchchem. Benchchem.

-

Mechanism of the Lithiation - Insights in Advanced Organic Chemistry 11 - YouTube . YouTube. Available at: [Link]

-

Suzuki Coupling - Organic Chemistry Portal . Organic Chemistry Portal. Available at: [Link]

-

Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives - Semantic Scholar . Semantic Scholar. Available at: [Link]

-

Nucleophilic Aromatic Substitution - YouTube . YouTube. Available at: [Link]

-

Reaction pathways for the lithiation of a) 1a; b) 1a; c) 2a; d) 2a; e)... - ResearchGate . ResearchGate. Available at: [Link]

-

16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts . Chemistry LibreTexts. Available at: [Link]

-

Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem - YouTube . YouTube. Available at: [Link]

-

7: The Grignard Reaction (Experiment) - Chemistry LibreTexts . Chemistry LibreTexts. Available at: [Link]

- Application Note: Regioselective Lithiation of 4-(Benzyloxy)-2-bromo-1-fluorobenzene for the Synthesis of Functionalized Aromati - Benchchem. Benchchem.

-

Investigating a Chemoselective Grignard Reaction in an Undergraduate Discovery Lab To Predict Reactivity and Final Products - Pendidikan Kimia . Pendidikan Kimia. Available at: [Link]

Sources

- 1. 1-Bromo-3-(tert-butyl)-5-fluorobenzene [myskinrecipes.com]

- 2. 1-Tert-butyl-3-broMo-5-fluorobenzene synthesis - chemicalbook [chemicalbook.com]

- 3. aobchem.com [aobchem.com]

- 4. 1-Bromo-3-(tert-butyl)-5-fluorobenzene | C10H12BrF | CID 53435646 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Bromo-3-(tert-butyl)-5-fluorobenzene | 1123172-38-2 [sigmaaldrich.com]

- 6. infoscience.epfl.ch [infoscience.epfl.ch]

- 7. m.youtube.com [m.youtube.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 13. Suzuki Coupling [organic-chemistry.org]

- 14. youtube.com [youtube.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. m.youtube.com [m.youtube.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

The Synthetic Versatility of 1-Bromo-3-(tert-butoxy)-5-fluorobenzene: A Technical Guide for Advanced Organic Synthesis

Abstract

This technical guide provides an in-depth exploration of the key applications of 1-Bromo-3-(tert-butoxy)-5-fluorobenzene in modern organic synthesis. This strategically substituted aromatic building block offers a unique combination of steric and electronic properties, making it an invaluable precursor for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. This document will delve into its utility in forming organometallic reagents and its reactivity in palladium-catalyzed cross-coupling reactions, providing field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

Introduction: Unveiling the Potential of a Unique Building Block

This compound is a polysubstituted aromatic compound featuring a bromine atom, a fluorine atom, and a bulky tert-butoxy group arranged in a meta,meta'-substitution pattern. This specific arrangement of functional groups imparts a unique reactivity profile, making it a highly sought-after intermediate in synthetic organic chemistry.

The presence of the bromine atom provides a reactive handle for a multitude of transformations, most notably the formation of organometallic reagents and participation in a wide array of cross-coupling reactions. The fluorine atom, a common feature in many bioactive molecules, can influence the compound's electronic properties, metabolic stability, and binding affinity in a biological context. The sterically demanding tert-butoxy group can direct reactions to specific positions on the aromatic ring and can also serve as a protected phenol, which can be deprotected under specific conditions to reveal a hydroxyl group for further functionalization.

This guide will focus on the core applications of this compound as a versatile synthon, providing both the theoretical underpinnings and practical methodologies for its effective utilization.

Formation of Organometallic Intermediates: A Gateway to Further Functionalization

The carbon-bromine bond in this compound is the primary site for the generation of highly reactive and synthetically useful organometallic intermediates. These reagents, in turn, can be reacted with a wide variety of electrophiles to introduce new carbon-carbon or carbon-heteroatom bonds.

Grignard Reagent Formation: A Classic and Powerful Tool

The reaction of this compound with magnesium metal in an ethereal solvent, such as tetrahydrofuran (THF) or diethyl ether, yields the corresponding Grignard reagent, (3-(tert-butoxy)-5-fluorophenyl)magnesium bromide.[1][2] This transformation converts the electrophilic aromatic carbon into a highly nucleophilic one.